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Introduction
SR-1903 is a dual-activity small molecule that functions as a potent inverse agonist of the

Retinoic Acid-Related Orphan Receptor gamma (RORγ) and an agonist of the Liver X Receptor

(LXR).[1] This unique pharmacological profile makes SR-1903 a valuable tool for investigating

the interplay between these two critical nuclear receptors and a promising candidate for

therapeutic development in areas such as autoimmune diseases, metabolic disorders, and

inflammation. High-throughput screening (HTS) assays are essential for the efficient discovery

and characterization of modulators of nuclear receptor activity. These application notes provide

detailed protocols for utilizing SR-1903 in HTS campaigns to identify and characterize novel

RORγ inverse agonists and LXR agonists.

Mechanism of Action of SR-1903
SR-1903 exerts its biological effects by modulating the transcriptional activity of two key

nuclear receptors:
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RORγ Inverse Agonism: RORγ is a master regulator of T helper 17 (Th17) cell differentiation,

which plays a crucial role in the pathogenesis of autoimmune diseases through the

production of pro-inflammatory cytokines like IL-17.[2] As an inverse agonist, SR-1903 binds

to RORγ and reduces its basal transcriptional activity, thereby suppressing the expression of

RORγ target genes and inhibiting Th17 cell differentiation and function.

LXR Agonism: LXRs (LXRα and LXRβ) are critical regulators of cholesterol, fatty acid, and

glucose metabolism.[3][4] LXR activation promotes reverse cholesterol transport and has

anti-inflammatory effects. As an LXR agonist, SR-1903 activates LXR-dependent gene

transcription, leading to beneficial effects on lipid metabolism and inflammation.

Quantitative Data for SR-1903
The following table summarizes the key quantitative data reported for SR-1903.

Parameter Target Value Assay Type Reference

IC50 RORγ ~100 nM
Cell-based

reporter assay
[1]

IC50 PPARγ 209 nM Not specified [1]

Activity LXR Agonist Not specified [1]

Inhibition

LPS-induced

TREM-1

expression

10 µM RAW 264.7 cells [1]

Inhibition
LPS-induced IL-6

expression
10 µM RAW 264.7 cells [1]

Inhibition
LPS-induced IL-

33 expression
10 µM RAW 264.7 cells [1]

Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by SR-1903.
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High-Throughput Screening (HTS) Experimental
Workflow
The following diagram outlines a general workflow for a high-throughput screening campaign to

identify modulators of nuclear receptors like RORγ and LXR.
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General HTS Workflow for Nuclear Receptor Modulators
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Experimental Protocols
Protocol 1: RORγ Inverse Agonist HTS using a
Luciferase Reporter Assay
This protocol describes a cell-based luciferase reporter gene assay to screen for and

characterize RORγ inverse agonists.

1. Materials:

HEK293T cells

RORγ expression plasmid (e.g., containing the ligand-binding domain fused to a GAL4 DNA-

binding domain)

Luciferase reporter plasmid with ROR response elements (ROREs)

Transfection reagent (e.g., Lipofectamine)

DMEM with 10% FBS and antibiotics

Opti-MEM I Reduced Serum Medium

SR-1903 (as a positive control)

Compound library

384-well white, clear-bottom microplates

Luciferase assay reagent (e.g., Bright-Glo™)

Luminometer

2. Methods:

Cell Seeding:

Culture HEK293T cells to ~80% confluency.
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Co-transfect the cells with the RORγ expression plasmid and the RORE-luciferase

reporter plasmid using a suitable transfection reagent according to the manufacturer's

protocol.

After 24 hours, harvest the cells and resuspend them in fresh growth medium.

Seed the transfected cells into 384-well plates at a density of 10,000 cells/well in 40 µL of

medium.

Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours to allow cell attachment.

Compound Addition:

Prepare a stock solution of SR-1903 and the compound library in DMSO.

Perform serial dilutions of the compounds.

Add 100 nL of the diluted compounds to the respective wells using an acoustic liquid

handler or a pin tool. The final DMSO concentration should not exceed 0.5%.

For control wells, add DMSO only (negative control) or SR-1903 (positive control for

inverse agonism).

Incubation:

Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

Luminescence Detection:

Equilibrate the plates and the luciferase assay reagent to room temperature.

Add 20 µL of the luciferase reagent to each well.

Incubate the plates at room temperature for 5-10 minutes to ensure cell lysis and signal

stabilization.

Measure the luminescence using a luminometer.

3. Data Analysis:
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Normalize the data to the DMSO control wells.

Calculate the percent inhibition for each compound.

For dose-response curves, plot the percent inhibition against the log of the compound

concentration and fit the data to a four-parameter logistic equation to determine the IC50

value.

Protocol 2: LXR Agonist HTS using a Time-Resolved
Fluorescence Resonance Energy Transfer (TR-FRET)
Assay
This protocol outlines a biochemical TR-FRET assay to identify and characterize LXR agonists.

1. Materials:

Purified, tagged (e.g., GST-tagged) LXR ligand-binding domain (LBD)

Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST)

Fluorescently labeled co-activator peptide (e.g., from SRC/p160 family)

SR-1903 (as a positive control)

Compound library

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 0.01% BSA, 1 mM DTT)

384-well low-volume black microplates

TR-FRET-compatible plate reader

2. Methods:

Reagent Preparation:

Prepare a stock solution of SR-1903 and the compound library in DMSO.
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Prepare the LXR-LBD, Tb-anti-tag antibody, and fluorescently labeled co-activator peptide

in assay buffer at 2X the final desired concentration.

Assay Procedure:

Add 5 µL of the 2X compound solution (or DMSO/SR-1903 for controls) to the wells of the

384-well plate.

Add 5 µL of the 2X LXR-LBD/Tb-anti-tag antibody mixture to each well.

Add 5 µL of the 2X fluorescently labeled co-activator peptide to each well.

The final reaction volume will be 15 µL.

Incubation:

Incubate the plate at room temperature for 1-2 hours, protected from light.

TR-FRET Measurement:

Measure the TR-FRET signal using a plate reader with appropriate excitation and

emission filters for the Terbium donor and the fluorescent acceptor. Typically, a time delay

is used to reduce background fluorescence.

3. Data Analysis:

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

Normalize the data to the DMSO control wells.

Calculate the percent activation for each compound.

For dose-response curves, plot the percent activation against the log of the compound

concentration and fit the data to a four-parameter logistic equation to determine the EC50

value.

Protocol 3: Secondary Assay - Inhibition of LPS-Induced
TREM-1, IL-6, and IL-33 Expression in RAW 264.7 Cells
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This protocol describes a cell-based assay to confirm the downstream effects of SR-1903 or

newly identified hits on inflammatory signaling.

1. Materials:

RAW 264.7 macrophage-like cells

DMEM with 10% FBS and antibiotics

Lipopolysaccharide (LPS)

SR-1903

Test compounds

96-well cell culture plates

RNA extraction kit

qRT-PCR reagents and instrument

ELISA kits for mouse IL-6 and IL-33

2. Methods:

Cell Seeding and Treatment:

Seed RAW 264.7 cells into 96-well plates at a density of 5 x 104 cells/well and allow them

to adhere overnight.

Pre-treat the cells with various concentrations of SR-1903 or test compounds for 1-2

hours.

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours (for gene expression) or 18-24

hours (for cytokine secretion). Include an unstimulated control.

Gene Expression Analysis (qRT-PCR):

After the 4-6 hour incubation, lyse the cells and extract total RNA using a suitable kit.
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Synthesize cDNA from the RNA.

Perform qRT-PCR using specific primers for Trem1, Il6, Il33, and a housekeeping gene

(e.g., Gapdh or Actb).

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression.

Cytokine Secretion Analysis (ELISA):

After the 18-24 hour incubation, collect the cell culture supernatants.

Measure the concentration of IL-6 and IL-33 in the supernatants using specific ELISA kits

according to the manufacturer's instructions.

3. Data Analysis:

For qRT-PCR, calculate the fold change in gene expression relative to the LPS-stimulated,

vehicle-treated control.

For ELISA, calculate the concentration of secreted cytokines.

Plot the inhibition of gene expression or cytokine secretion against the compound

concentration to determine IC50 values.

Conclusion
SR-1903 is a powerful chemical probe for studying the integrated roles of RORγ and LXR in

health and disease. The detailed protocols provided in these application notes offer robust and

reliable methods for high-throughput screening of compound libraries to identify novel

modulators of these important nuclear receptors. The primary HTS assays, coupled with the

secondary cell-based functional assays, provide a comprehensive framework for hit

identification, validation, and lead optimization in drug discovery programs targeting RORγ and

LXR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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